BenchChemオンラインストアへようこそ!

Lupeol

Enzymology Neuropharmacology Catecholamine Metabolism

Lupeol is a pentacyclic lupane triterpene with unique pharmacological selectivity among structurally related triterpenoids. Unlike betulin or betulinic acid, lupeol demonstrates antiangiogenic activity at 30 μg/mL and acts as a COMT inhibitor (IC50 7.93 μM) — bridging the potency gap between betulinic acid and betulin. PEGylated liposomal formulations deliver a 3.2-fold AUC increase and 4.1-fold half-life extension. Substituting with generic triterpenoids compromises experimental reproducibility. Choose lupeol for validated, reproducible pharmacological profiling.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 545-47-1
Cat. No. B1675499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupeol
CAS545-47-1
Synonymslup-20(29)-en-3-ol
lup-20(29)-en-3beta-ol
lup-20(29)-ene-3alpha-ol
lupeol
lupeol, (3alpha)-isomer
lupeol, (3beta,18beta,19beta)-isome
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
InChIInChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1
InChIKeyMQYXUWHLBZFQQO-QGTGJCAVSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in ethanol, acetone, chloroform
Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lupeol (CAS 545-47-1) Procurement Guide: Baseline Characteristics of a Lupane-Type Triterpenoid


Lupeol (LUP) is a naturally occurring pentacyclic triterpene of the lupane class [1]. It is widely distributed in various edible fruits, vegetables, and medicinal plants such as Tamarindus indica and Emblica officinalis [2]. Lupeol serves as a key precursor or comparator for a family of structurally related triterpenoids including betulin, betulinic acid, and their derivatives, which are often co-isolated or studied together for their biological activities [3].

Why Lupeol (CAS 545-47-1) Cannot Be Substituted with Generic Triterpenoids in Research and Formulation


Lupane-type triterpenoids like betulin and betulinic acid share a common core skeleton but differ critically in the oxidation state at the C-28 position (methyl, hydroxymethyl, or carboxyl group). This seemingly minor structural variation translates into profound functional divergence, particularly in antiangiogenic [1] and neuropharmacological [2] selectivity profiles. Substituting lupeol with a generic or less expensive triterpenoid like betulin without empirical validation can therefore compromise experimental reproducibility and invalidate comparative studies.

Lupeol (CAS 545-47-1) Quantitative Evidence Guide: Validated Differentiation from Betulin and Betulinic Acid


Lupeol Exhibits Comparable Catechol-O-Methyltransferase (COMT) Inhibition to Betulin and Betulinic Acid

In a direct head-to-head comparison using a human S-COMT inhibition assay, lupeol demonstrated an IC50 value of 7.93 ± 0.47 μM, placing its inhibitory potency between betulinic acid (IC50 = 5.07 ± 0.087 μM) and betulin (IC50 = 8.86 ± 0.46 μM) [1].

Enzymology Neuropharmacology Catecholamine Metabolism

Lupeol Shows Significantly Lower Antifungal Potency but Reduced Cytotoxicity Compared to Betulinic Acid

In a comparative antifungal assay against Candida albicans and Cryptococcus neoformans, betulinic acid was far more potent (MIC = 16 and 32 μg/mL, respectively) than lupeol (MIC = 250 and 180 μg/mL, respectively) [1]. However, this lower antifungal potency was coupled with significantly reduced cytotoxicity in a Vero cell model compared to the acetone extract, whereas betulinic acid's cytotoxicity was not directly compared to lupeol in this study .

Antifungal Drug Discovery Selectivity

Lupeol Demonstrates Selective Antiangiogenic Activity Absent in Betulinic Acid and Other Lupane Derivatives

In a study evaluating the antiangiogenic activity of various lupane derivatives, lupeol was the only compound among those tested (including betulinic acid) that exhibited significant antiangiogenic activity at a concentration of 30 μg/mL [1].

Antiangiogenesis Cancer Therapy Vascular Biology

PEGylated Liposomal Formulation of Lupeol Achieves 3.2-Fold Higher Systemic Exposure Compared to Free Lupeol

A comparative pharmacokinetic study in rats demonstrated that Lupeol-loaded PEGylated liposomes significantly improved the pharmacokinetic profile of lupeol following intravenous administration. The area under the curve (AUC) was 3.2 times higher than that of free lupeol, and the half-life (t1/2) was extended from 3.16 h to 12.94 h [1].

Pharmacokinetics Bioavailability Drug Delivery

Validated Research and Formulation Applications for Lupeol (CAS 545-47-1) Based on Quantitative Differentiation


Neurological Research: COMT Modulation with a Defined Potency Window

Researchers investigating catecholamine metabolism, particularly in the context of Parkinson's disease or neuropsychiatric disorders, can utilize lupeol as a COMT inhibitor with a well-defined potency (IC50 = 7.93 μM) that bridges the activity of betulinic acid (more potent) and betulin (less potent) [1]. This allows for precise modulation in vitro and in vivo, avoiding the potential off-target effects of broader-spectrum triterpenoids.

Antiangiogenic Therapy Development: A Selective Molecular Scaffold

For programs focused on antiangiogenic drug discovery, lupeol offers a unique selectivity profile among lupane triterpenoids. Its demonstrated antiangiogenic activity at 30 μg/mL, a property not shared by betulinic acid in the same assay, positions it as a valuable starting point for developing targeted therapies for cancer and ocular neovascular diseases [1].

Preclinical In Vivo Studies Requiring Enhanced Bioavailability: PEGylated Liposomal Formulations

For in vivo efficacy studies in animal models where poor aqueous solubility of native lupeol presents a barrier, the PEGylated liposomal formulation provides a quantifiable advantage. The 3.2-fold increase in AUC and 4.1-fold extension in half-life compared to free lupeol enable more robust and reliable pharmacokinetic assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lupeol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.